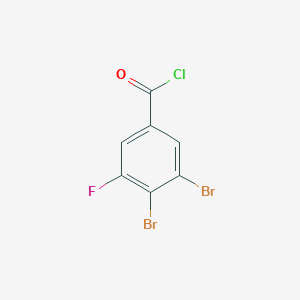

3,4-Dibromo-5-fluorobenzoyl chloride

説明

BenchChem offers high-quality 3,4-Dibromo-5-fluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-5-fluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3,4-dibromo-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClFO/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSJKDIKZHILFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

molecular weight and formula of 3,4-Dibromo-5-fluorobenzoyl chloride

Technical Guide: 3,4-Dibromo-5-fluorobenzoyl Chloride

Executive Summary This technical guide provides a comprehensive analysis of 3,4-Dibromo-5-fluorobenzoyl chloride , a highly functionalized aromatic building block used in advanced medicinal chemistry.[1] Characterized by its dense halogenation pattern, this compound serves as a "functionally dense scaffold" for the synthesis of polysubstituted pharmaceutical candidates. The presence of two bromine atoms allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom modulates lipophilicity and metabolic stability. The acyl chloride moiety acts as a reactive electrophile for immediate derivatization.

Part 1: Chemical Identity & Physical Properties[2][3]

1.1 Molecular Formula & Weight

The precise molecular weight is calculated based on standard atomic weights (

| Property | Value | Notes |

| Chemical Name | 3,4-Dibromo-5-fluorobenzoyl chloride | |

| Molecular Formula | C | |

| Molecular Weight | 316.35 g/mol | Monoisotopic Mass: 313.81 g/mol |

| CAS Number | Not widely listed | Acid precursor CAS: 1503129-94-9 |

| Physical State | Solid (Low Melting) or Oil | Predicted based on analogs |

| Solubility | DCM, THF, Toluene | Hydrolyzes in water |

1.2 Structural Analysis The molecule consists of a benzoyl chloride core substituted at the 3, 4, and 5 positions.

-

Positions 3 & 4 (Bromine): High steric bulk; excellent leaving groups for palladium-catalyzed cross-coupling.

-

Position 5 (Fluorine): Electron-withdrawing; increases the electrophilicity of the carbonyl carbon and enhances the lipophilicity of the final drug candidate.

-

Position 1 (Acyl Chloride): Highly reactive electrophile susceptible to nucleophilic attack.

Part 2: Synthesis & Production Protocols

2.1 Synthetic Pathway

The standard synthesis involves the chlorination of the precursor carboxylic acid, 3,4-Dibromo-5-fluorobenzoic acid (CAS: 1503129-94-9).[1] The use of thionyl chloride (

DOT Diagram: Synthesis & Reactivity Workflow

Figure 1: Synthesis of 3,4-Dibromo-5-fluorobenzoyl chloride from its acid precursor and subsequent derivatization pathways.

2.2 Experimental Protocol (Standardized)

Note: All procedures must be performed in a fume hood due to the release of corrosive gases (

-

Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Add 3,4-Dibromo-5-fluorobenzoic acid (1.0 eq) to the flask.

-

Reagent Addition: Add Thionyl Chloride (

) (5.0 eq) carefully. The excess serves as the solvent. -

Catalysis: Add 1-2 drops of dry N,N-Dimethylformamide (DMF) . This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

-

Reaction: Heat the mixture to reflux (

C) for 2–4 hours. Monitor gas evolution; reaction is complete when evolution ceases and the solution becomes clear. -

Workup: Cool to room temperature. Remove excess

via rotary evaporation (use a base trap for the vacuum pump). -

Purification: The residue is typically quantitative and pure enough for the next step. If necessary, distill under reduced pressure or recrystallize from dry hexane.

Part 3: Reactivity & Applications in Drug Discovery

3.1 Functionally Dense Scaffold This compound is unique because it offers three distinct "handles" for chemical modification, allowing researchers to build complex libraries around a single core.

| Position | Functional Group | Reaction Type | Utility in Drug Design |

| C-1 | Acyl Chloride | Nucleophilic Acyl Substitution | Attachment to core pharmacophore (Amide/Ester formation).[1] |

| C-3, C-4 | Bromide | Pd-Catalyzed Cross-Coupling | Introduction of aryl/alkyl groups via Suzuki, Stille, or Buchwald-Hartwig coupling. |

| C-5 | Fluoride | Stable C-F Bond | Modulates pKa, blocks metabolic oxidation (P450), increases CNS penetration.[1] |

3.2 Analytical Characterization

- H NMR: Aromatic protons will show specific splitting patterns depending on the remaining protons (positions 2 and 6). Expect a doublet or singlet depending on long-range coupling with Fluorine.[1]

- F NMR: Distinct signal for the aromatic fluorine, split by adjacent protons.

-

IR Spectroscopy:

-

Carbonyl (

): Sharp, intense peak around 1770–1785 cm -

C-F Stretch: 1000–1400 cm

.[1]

-

Part 4: Handling & Safety (MSDS Summary)

4.1 Hazards

-

Corrosive (GHS05): Causes severe skin burns and eye damage.

-

Reacts with Water: Violent hydrolysis releases Hydrochloric Acid (

) gas. -

Lachrymator: Vapors are irritating to eyes and respiratory tract.

4.2 Storage

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Temperature: Refrigerate (

C) to prevent slow hydrolysis by atmospheric moisture. -

Container: Tightly sealed glass vial with a PTFE-lined cap.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 3,4-Dibromobenzoyl chloride. Retrieved from [Link]

-

Note: Used for analogous physical property prediction and structural confirmation of the dibromo-benzoyl core.[1]

-

- Note: Validates the existence and CAS of the specific acid precursor required for synthesis.

-

Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Note: Authoritative source for the mechanistic details of the acid-to-chloride conversion protocol.

Sources

safety data sheet (SDS) for 3,4-Dibromo-5-fluorobenzoyl chloride

Technical Guide: Safe Handling & Application of 3,4-Dibromo-5-fluorobenzoyl Chloride

Part 1: Executive Summary & Chemical Profile

Status: Novel/Custom Intermediate Primary Application: Medicinal Chemistry Scaffolding (Kinase Inhibitor Development)

As a Senior Application Scientist, I must clarify a critical operational detail: 3,4-Dibromo-5-fluorobenzoyl chloride is a specialized intermediate often absent from standard public chemical registries. Unlike commodity chemicals with static Safety Data Sheets (SDS), this compound requires a Structure-Activity Relationship (SAR) Safety Assessment .

We derive its handling protocols from its functional group (acid chloride) and its halogenated core (dibromo-fluoro-benzene). This guide treats the compound as a high-potency electrophile —a "loaded spring" ready to react with nucleophiles (amines, alcohols) or degrade rapidly upon exposure to atmospheric moisture.

Chemical Identity & Predicted Properties

Data extrapolated from analogous 3,4-dibromobenzoyl chloride and 3-bromo-4-fluorobenzoyl chloride.

| Property | Value / Prediction | Significance |

| Chemical Structure | Benzoyl chloride core; Br at 3,4; F at 5. | Tri-halogenated core increases lipophilicity and molecular weight. |

| CAS Number | Not Listed (Analogous to & ) | Treat as Novel Chemical Entity (NCE) . |

| Molecular Weight | ~316.35 g/mol | High MW for a simple acyl chloride; likely dense. |

| Physical State | Low-Melting Solid or Viscous Liquid | Likely solidifies <35°C. May supercool into a semi-solid. |

| Boiling Point | >250°C (Predicted) | Do not distill at atmospheric pressure (decomposition risk). |

| Reactivity | High (Moisture Sensitive) | Hydrolyzes to 3,4-dibromo-5-fluorobenzoic acid + HCl gas. |

Part 2: Hazard Dynamics (The "Why" Behind the Danger)

Standard SDSs list hazards; this guide explains the mechanism of injury to enforce stricter adherence to safety.

1. The Hydrolysis Engine (The Invisible Threat) The benzoyl chloride moiety is thermodynamically unstable in the presence of water. Upon contact with mucosal membranes (eyes, lungs, nasal tract), the following reaction occurs instantly:

-

Consequence: You are not just burned by the organic solvent; you are chemically cauterized by hydrochloric acid generated in situ on your tissue.

-

Lachrymator Effect: The fluorine substitution often enhances volatility and mucous membrane permeation, making this a potent tear agent even at low concentrations.

2. Skin Permeation & Sensitization The lipophilic bromine and fluorine atoms facilitate the transport of the corrosive acyl chloride group through the lipid bilayer of the skin.

-

Delayed Onset: Unlike simple mineral acids, the pain may be delayed as the molecule penetrates before hydrolyzing. Immediate washing is non-negotiable , even if no pain is felt.

Part 3: Storage & Stability (A Self-Validating System)

To ensure the reagent works when you need it, you must prevent "silent hydrolysis"—where the compound turns into the unreactive carboxylic acid inside the bottle.

The "Double-Barrier" Protocol

-

Primary Container: Glass vial with a Teflon-lined septum cap.

-

Secondary Environment: Store inside a desiccator or a jar containing active desiccant (e.g., Drierite or Activated Molecular Sieves).

-

Temperature: 2–8°C (Refrigerated). Cold slows the hydrolysis kinetics.

Visual Validation (The Check)

Before use, inspect the material:

-

Clear/White: Good quality.

-

Cloudy/Fuming: Partial hydrolysis (HCl gas releasing).

-

Precipitate: The carboxylic acid has formed (inert solid). Do not use for precise stoichiometry.

Part 4: Operational Safety & Emergency Response

Visual Workflow: Emergency Decision Logic

This diagram outlines the critical decision paths for spills versus exposure.

Caption: Decision matrix for immediate response to exposure or containment of halogenated benzoyl chlorides.

PPE Matrix

| Protection Level | Requirement | Reason |

| Eyes | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient against corrosive vapors/splashes. |

| Hands | Double Gloving: Nitrile (inner) + Neoprene/Butyl (outer) | Thin nitrile degrades quickly under acid chloride exposure. |

| Respiratory | Fume Hood (Mandatory) | If hood failure occurs, use Full-Face Respirator with ABEK (Acid/Organic) cartridges. |

Part 5: Synthetic Utility & Quenching Protocol

This molecule is a "linchpin" intermediate. The acid chloride is used to attach the ring to a scaffold (amide bond formation), while the Bromine and Fluorine atoms act as handles for later diversification (e.g., Suzuki coupling at the Br site, SNAr at the F site).

Protocol: Controlled Quenching (Waste Disposal)

Never pour this reagent directly into the sink or a waste drum containing water. The exotherm can cause an eruption.

Step-by-Step Neutralization:

-

Preparation: Prepare a "Quench Bath" of 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

) mixed with crushed ice. -

Dilution: Dilute the residual benzoyl chloride in an inert solvent (DCM or Toluene).

-

Addition: Add the organic solution dropwise to the ice-base mixture with vigorous stirring.

-

Observation: You will see bubbling (

if using bicarb) and heat generation.

-

-

Verification: Check pH. Ensure it remains basic (pH > 8).

-

Disposal: Once the organic layer is clear and no more heat is generated, separate the layers. The aqueous layer goes to Basic Waste; the organic layer to Halogenated Solvent Waste.

Visual Workflow: Reactivity Lifecycle

Caption: The lifecycle of the reagent, highlighting the critical divergence between productive use and degradation.

References

-

PubChem. (n.d.). 3,4-Dibromobenzoyl chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.).[1] 3-Bromo-4-fluorobenzoyl chloride (CAS 672-75-3).[1] American Chemical Society.[1] Retrieved from [Link][1]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 3,4-Dibromo-5-fluorobenzoyl Chloride in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3,4-Dibromo-5-fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document elucidates the theoretical underpinnings of its solubility and presents a robust experimental framework for its empirical determination.

Introduction: The Significance of 3,4-Dibromo-5-fluorobenzoyl Chloride

3,4-Dibromo-5-fluorobenzoyl chloride is a highly functionalized aromatic acyl chloride. Its structural features, including the reactive benzoyl chloride moiety and the halogen substituents, make it a versatile building block in organic synthesis. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in reaction media, purification processes (such as crystallization), and formulation development. A thorough understanding of its solubility profile is paramount for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final products.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For 3,4-Dibromo-5-fluorobenzoyl chloride, several factors influence its solubility in organic solvents:

-

Polarity: The presence of the polar carbonyl group (C=O) and the carbon-chlorine (C-Cl) bond imparts a significant dipole moment to the molecule. However, the bulky, non-polar dibromofluorophenyl ring counteracts this polarity.

-

Lipophilicity: The calculated XLogP3 value of 3.8 indicates a high degree of lipophilicity, suggesting good solubility in non-polar to moderately polar organic solvents.[1]

-

Hydrogen Bonding: 3,4-Dibromo-5-fluorobenzoyl chloride is a hydrogen bond acceptor at the carbonyl oxygen but cannot act as a hydrogen bond donor.[1] This suggests that it will be more soluble in solvents that are hydrogen bond donors.

-

Reactivity: As an acyl chloride, this compound is highly reactive, particularly towards nucleophilic solvents such as water and alcohols.[2][3] This reactivity can be mistaken for solubility, as the compound is consumed in a reaction rather than dissolving. Therefore, careful consideration must be given to the choice of solvents for solubility determination. Acyl chlorides react with water to form carboxylic acids and with alcohols to form esters.[3][4]

Based on these considerations, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

Non-polar solvents (e.g., hexane, toluene): Moderate to good solubility is expected due to the large, lipophilic aromatic ring.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane): Good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar carbonyl and C-Cl bonds without reacting with the acyl chloride. For instance, benzoyl chloride is readily soluble in acetone.[5]

-

Polar protic solvents (e.g., alcohols, water): The compound will react with these solvents. While it may appear to "dissolve," this is a chemical transformation. Therefore, these solvents are generally unsuitable for determining the true physical solubility unless the reaction is suppressed (e.g., by low temperatures). Acyl chlorides are known to react, often violently, with water.[2]

Experimental Determination of the Solubility Profile

A systematic approach is required to accurately determine the solubility of 3,4-Dibromo-5-fluorobenzoyl chloride. The following sections detail the necessary protocols.

Solvent Selection Rationale

The choice of solvents is critical and should cover a range of polarities and chemical functionalities. All solvents must be of high purity and anhydrous to prevent hydrolysis of the acyl chloride.

Table 1: Recommended Solvents for Solubility Determination

| Solvent Class | Recommended Solvents | Rationale |

| Non-polar | n-Hexane, Toluene | To assess the contribution of the lipophilic aromatic ring to solubility. |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | To evaluate solubility in common reaction and purification solvents that are less likely to react with the acyl chloride. |

| Polar Protic | Isopropanol (IPA) | To be used with caution at low temperatures to assess solubility in a protic environment while minimizing reaction. |

Safety Precautions

3,4-Dibromo-5-fluorobenzoyl chloride is a corrosive and lachrymatory substance.[6] It is also moisture-sensitive. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Experimental Workflow: Isothermal Saturation Method

The isothermal saturation method is a reliable technique for determining solubility. An excess of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Caption: Experimental workflow for determining the solubility of 3,4-Dibromo-5-fluorobenzoyl chloride.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount (e.g., 50-100 mg) of 3,4-Dibromo-5-fluorobenzoyl chloride.

-

Accurately dispense a known volume (e.g., 2.0 mL) of the selected anhydrous solvent into each vial.

-

Seal the vials tightly with caps containing a chemically resistant septum.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Immediately dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC with UV detection is a highly specific and sensitive method for quantifying the concentration of the dissolved compound.

-

Method Development: A reverse-phase HPLC method should be developed and validated for 3,4-Dibromo-5-fluorobenzoyl chloride. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The detection wavelength should be set to the λmax of the compound.

-

Calibration: Prepare a series of calibration standards of known concentrations of 3,4-Dibromo-5-fluorobenzoyl chloride in the mobile phase.

-

Analysis: Inject the diluted samples and the calibration standards into the HPLC system.

-

Quantification: Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents.

Table 2: Solubility of 3,4-Dibromo-5-fluorobenzoyl Chloride at 25 °C (Hypothetical Data)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | > 50 | > 0.168 |

| Toluene | > 100 | > 0.335 |

| Dichloromethane | > 200 | > 0.670 |

| Acetone | > 200 | > 0.670 |

| Ethyl Acetate | > 150 | > 0.503 |

| Tetrahydrofuran | > 200 | > 0.670 |

| Acetonitrile | > 100 | > 0.335 |

| Isopropanol (at 0°C) | ~10 (with reaction) | ~0.034 (with reaction) |

Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results should be interpreted in the context of the theoretical considerations discussed earlier. For example, high solubility in dichloromethane and acetone would be consistent with the polar aprotic nature of these solvents and their ability to engage in dipole-dipole interactions.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3,4-Dibromo-5-fluorobenzoyl chloride in organic solvents. By combining theoretical predictions based on the molecule's physicochemical properties with a robust experimental protocol, researchers can obtain accurate and reliable solubility data. This information is invaluable for the efficient design of synthetic routes, the optimization of purification processes, and the successful development of new chemical entities. The inherent reactivity of acyl chlorides necessitates careful solvent selection and handling to ensure the integrity of the solubility measurements.

References

-

Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. Retrieved from [Link]

-

Nippon Light Metal Company, Ltd. (n.d.). Fine Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15563900, 3,4-Dibromobenzoyl chloride. Retrieved from [Link]

-

Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6656–6669. [Link]

-

Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

-

chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

Sources

- 1. 3,4-Dibromobenzoyl chloride | C7H3Br2ClO | CID 15563900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemrevise.org [chemrevise.org]

- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 5. Fine Chemicalsï½Nippon Light Metal Company, Ltd. [nikkeikin.com]

- 6. fishersci.com [fishersci.com]

melting point and boiling point data for 3,4-Dibromo-5-fluorobenzoyl chloride

An In-depth Technical Guide to the Physicochemical Characterization of 3,4-Dibromo-5-fluorobenzoyl Chloride: Melting and Boiling Point Analysis

The Challenge: Data Scarcity for a Novel Reagent

3,4-Dibromo-5-fluorobenzoyl chloride is a complex aromatic acyl chloride, a class of compounds highly valued in organic synthesis for their reactivity as acylating agents. They serve as critical building blocks for pharmaceuticals, performance polymers, and specialty chemicals.[1][2] The precise physical properties of such reagents, particularly their melting and boiling points, are fundamental parameters that govern reaction conditions, purification strategies (like distillation and recrystallization), and safe handling protocols.

A thorough search of chemical databases and supplier information reveals an absence of experimentally determined melting and boiling points for 3,4-Dibromo-5-fluorobenzoyl chloride. This is a common scenario in research and development, where novel structures often lack a full dataset of physical properties. This guide, therefore, provides the necessary intellectual and procedural tools to navigate this data gap.

Theoretical Framework and Predictive Analysis

The melting and boiling points of an organic molecule are dictated by its molecular weight and the strength of its intermolecular forces.[3] Key factors include:

-

Molecular Weight: Larger molecules have greater surface areas for intermolecular interactions, generally leading to higher melting and boiling points.[3]

-

Intermolecular Forces: Acyl chlorides are polar molecules due to the electronegative oxygen and chlorine atoms, resulting in dipole-dipole interactions. However, they cannot act as hydrogen bond donors.[4] Their physical properties are primarily influenced by strong dipole-dipole forces and London dispersion forces.

-

Molecular Symmetry and Packing: A more symmetrical molecule can pack more efficiently into a crystal lattice, which typically leads to a higher melting point.

Estimation from Structurally Analogous Compounds

To form a reasonable hypothesis for the expected physical properties of 3,4-Dibromo-5-fluorobenzoyl chloride (MW: 312.35 g/mol ), we can analyze the known data for structurally similar compounds. This comparative approach provides a valuable, albeit estimated, range.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzoyl chloride[5] | 140.57 | -1 | 198 |

| 4-Fluorobenzoyl chloride[2][6] | 158.56 | 10 - 12 | 193 (70 @ 15 Torr) |

| 3-Bromo-4-fluorobenzoyl chloride[7] | 237.45 | 43 - 45 | Not Available |

| 4-Bromo-2-fluorobenzoyl chloride[8] | 237.46 | 24 - 24.5 | 86 - 88 @ 15 mmHg |

| 3,4-Dibromobenzoyl chloride[9] | 298.36 | Not Available | Not Available |

Analysis: The addition of halogen atoms significantly increases both molecular weight and polarity, leading to a clear trend of increasing melting points from benzoyl chloride to its halogenated derivatives. Given that 3,4-Dibromo-5-fluorobenzoyl chloride has the highest molecular weight in this series, it is logical to predict it will be a solid at room temperature with a melting point significantly higher than 45°C. Its boiling point is also expected to be very high, likely well over 200°C at atmospheric pressure, necessitating vacuum distillation to prevent decomposition.

Computational Prediction Methods

For a more quantitative estimate, Quantitative Structure-Property Relationship (QSPR) models can be employed.[10] These computational methods use molecular descriptors derived from the chemical structure to predict physical properties like melting and boiling points.[11][12] Various machine learning and group contribution methods have been developed that can provide accurate predictions for diverse sets of organic molecules.[13] While a detailed QSPR analysis is beyond the scope of this guide, researchers with access to computational chemistry software can use these tools to generate a predicted value before undertaking experimental work.

Experimental Determination Protocols

When physical data is unavailable, direct experimental measurement is the definitive approach. The following protocols are designed to ensure accuracy, safety, and reproducibility.

Protocol for Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, narrow range (0.5-1.0°C). Impurities will depress the melting point and broaden the range.[14] The capillary method is standard practice.[15][16]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If the sample is in large crystals, gently crush it on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the closed end. The packed sample height should be 2-3 mm.[16]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[16] Begin heating again, but at a slow rate of 1-2°C per minute as you approach the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1 - T2.[16]

Caption: Workflow for accurate melting point determination.

Protocol for Boiling Point Determination (Under Vacuum)

Given the high reactivity and expected high boiling point of 3,4-Dibromo-5-fluorobenzoyl chloride, distillation at atmospheric pressure is ill-advised due to the risk of thermal decomposition. Micro-scale boiling point determination using a Thiele tube or determination via vacuum distillation is the preferred method.[17][18]

Methodology (Thiele Tube - Micro Scale):

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube or a Durham tube.

-

Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the liquid with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into a Thiele tube filled with mineral oil.[17]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The oil will circulate, ensuring even heating.

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor pressure has exceeded the external pressure.

-

Cooling and Measurement: Remove the heat source. The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure. The temperature at this exact moment is the boiling point.[17] Record this temperature and the barometric pressure.

Caption: Micro-scale boiling point determination workflow.

Critical Safety and Handling Protocols

Acyl chlorides are hazardous reagents that demand strict safety protocols.[19] Benzoyl chlorides, in particular, are lachrymatory (tear-inducing) and corrosive.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles with a full-face shield.[20]

-

Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of corrosive vapors.[19]

-

Moisture Sensitivity: Acyl chlorides react violently with water and other protic solvents, releasing corrosive hydrochloric acid gas.[1][4] All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, amines, and bases.[20]

-

Waste Disposal: Unused material and quench solutions should be disposed of as hazardous chemical waste according to institutional guidelines. Do not pour down the drain.

By combining predictive analysis based on known compounds with rigorous, carefully executed experimental protocols, researchers can confidently and safely determine the fundamental physical properties of novel compounds like 3,4-Dibromo-5-fluorobenzoyl chloride, enabling their effective use in research and development.

References

- Organic Chemistry: How to Predict Boiling and Melting Points. (2022). University of Calgary.

- BLD Pharm. (n.d.). 3-Bromo-5-fluorobenzoyl chloride.

- ResearchGate. (2025). A new group contribution method for estimating melting and boiling points of organic compounds.

- Shanghai Institute of Organic Chemistry. (n.d.). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model.

- Asian Journal of Chemistry. (n.d.). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds.

- SSERC. (n.d.).

- Gabriel, E. (2024). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.

- SlideShare. (2021). Experiment (1)

- University of Alberta. (n.d.).

- Chemistry LibreTexts. (2022). 6.

- University of Toronto Scarborough. (n.d.).

- SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.

- Chemos GmbH & Co. KG. (n.d.).

- Wikipedia. (n.d.). Benzoyl chloride.

- MilliporeSigma. (2025).

- PubChem. (n.d.). Benzoyl chloride.

- ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides.

- Sciencemadness Wiki. (2025). Acyl chloride.

- SlideShare. (n.d.).

- Carl ROTH. (n.d.).

- Chemistry LibreTexts. (2022). 6.

- YouTube. (2022). Estimation of Solvent Boiling Points based on Vacuum.

- The Good Scents Company. (n.d.). benzoyl chloride.

- Vernier. (n.d.).

- SlideShare. (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds.

- Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride.

- PubChem. (n.d.). 3,4-Dibromobenzoyl chloride.

- PubChem. (n.d.). 3-Bromo-4-fluorobenzoyl chloride.

- CAS Common Chemistry. (n.d.). 4-Fluorobenzoyl chloride.

- HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-Fluorobenzoyl chloride.

- Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-fluorobenzoyl chloride, 99%.

- CAS Common Chemistry. (n.d.). 3-Bromo-4-fluorobenzoyl chloride.

- Thermo Scientific Chemicals. (n.d.). 4-Bromo-2-fluorobenzoyl chloride, 98%.

- ChemicalBook. (2026). 4-Fluorobenzoyl chloride.

- Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS.

Sources

- 1. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 4. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 4-Bromo-2-fluorobenzoyl chloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. 3,4-Dibromobenzoyl chloride | C7H3Br2ClO | CID 15563900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 13. medium.com [medium.com]

- 14. athabascau.ca [athabascau.ca]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. vernier.com [vernier.com]

- 19. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 20. chemos.de [chemos.de]

Introduction: The Indispensable Role of Halogenated Acyl Chlorides in Modern Synthesis

An In-Depth Technical Guide to the Reactivity Profile of Poly-halogenated Benzoyl Chlorides

Poly-halogenated benzoyl chlorides are a class of highly reactive organochlorine compounds that serve as pivotal intermediates in a vast spectrum of chemical industries. Characterized by a benzoyl chloride core substituted with two or more halogen atoms, these molecules possess a unique and tunable reactivity profile. The interplay between the powerful electrophilicity of the acyl chloride moiety and the significant electronic and steric influences of the halogen substituents makes them exceptionally versatile building blocks.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical compounds. Moving beyond simple reaction schemes, we will delve into the mechanistic causality that governs their behavior, offering field-proven insights for researchers, chemists, and drug development professionals. Our focus is on the "why"—the underlying principles that dictate experimental choices and outcomes, ensuring a robust and predictive understanding for practical application in the laboratory and beyond. From the synthesis of advanced polymers and high-performance agrochemicals to the assembly of complex active pharmaceutical ingredients (APIs), a comprehensive grasp of the reactivity of poly-halogenated benzoyl chlorides is fundamental to innovation.[1][2][3][4]

Section 1: Synthesis of Poly-halogenated Benzoyl Chlorides

The reliable synthesis of poly-halogenated benzoyl chlorides is the first critical step in their utilization. The choice of method often depends on the availability of starting materials and the desired scale of production. The two most prevalent industrial and laboratory-scale approaches begin with either the corresponding benzoic acid or the benzotrichloride derivative.

1.1. Chlorination of Poly-halogenated Benzoic Acids

The most common laboratory-scale synthesis involves the conversion of a poly-halogenated benzoic acid to its corresponding acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.[5]

Experimental Protocol: Synthesis of 2,4-Dichlorobenzoyl Chloride from 2,4-Dichlorobenzoic Acid

-

System Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing aqueous NaOH) to neutralize the HCl and SO₂ byproducts. Ensure all glassware is oven-dried to maintain anhydrous conditions.

-

Charging the Flask: To the flask, add 2,4-dichlorobenzoic acid (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (SOCl₂, ~2.0 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq) can be added to accelerate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

-

Purification: The crude 2,4-dichlorobenzoyl chloride is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

Characterization: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic strong C=O stretch around 1770 cm⁻¹.[6][7]

1.2. Partial Hydrolysis of Poly-halogenated Benzotrichlorides

On an industrial scale, the partial hydrolysis of the corresponding benzotrichloride is an economically viable route. This reaction must be carefully controlled to prevent complete hydrolysis to the carboxylic acid.[8][9]

Section 2: The Electronic and Steric Landscape of Reactivity

The reactivity of a poly-halogenated benzoyl chloride is not merely that of a standard acyl chloride. It is a finely tuned system where the position and number of halogen atoms dictate the electrophilicity of the carbonyl carbon and its accessibility to nucleophiles.

2.1. The Electrophilic Carbonyl Core

The foundational reactivity stems from the acyl chloride group (-COCl). The strong electron-withdrawing nature of both the oxygen and chlorine atoms polarizes the carbonyl carbon, rendering it highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[10]

2.2. The Dual Role of Halogen Substituents

Halogen atoms attached to the aromatic ring exert two opposing electronic effects:

-

Inductive Effect (-I): Through the sigma bond framework, halogens are strongly electronegative and withdraw electron density from the aromatic ring. This effect deactivates the ring but, crucially, further increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.[10][11]

-

Resonance Effect (+M): Through their lone pairs, halogens can donate electron density into the pi-system of the aromatic ring. This effect is generally weaker than the inductive effect for halogens.[10][11]

The net result is that the powerful -I effect dominates, making poly-halogenated benzoyl chlorides more reactive towards nucleophiles at the carbonyl carbon than their non-halogenated counterpart.

2.3. Steric Hindrance: The Ortho Effect

When halogen atoms are placed at the ortho positions (e.g., 2,6-dichlorobenzoyl chloride), they create significant steric bulk around the reaction center. This "ortho effect" can physically block the trajectory of an incoming nucleophile, dramatically reducing the reaction rate compared to isomers with meta or para substitution.[12][13] In some cases, this steric clash can force the acyl chloride group out of the plane of the aromatic ring, disrupting electronic conjugation.[12]

Table 1: Qualitative Reactivity Comparison

| Compound | Key Features | Expected Reactivity towards Nucleophiles | Rationale |

| Benzoyl Chloride | Baseline | High | Standard acyl chloride reactivity. |

| 4-Chlorobenzoyl Chloride | Single -I / +M group | Higher than Benzoyl Chloride | Net electron withdrawal from the para position increases carbonyl electrophilicity with no steric hindrance.[12] |

| 2,4-Dichlorobenzoyl Chloride | Two -I / +M groups | Very High | Increased inductive withdrawal enhances electrophilicity. Minor steric effect from the C2-chloro group. |

| 2,6-Dichlorobenzoyl Chloride | Two ortho groups | Lower than other isomers | Significant steric hindrance shields the carbonyl carbon from nucleophilic attack, overriding the electronic activation.[12][13] |

Section 3: Key Transformations and Mechanistic Insights

The enhanced electrophilicity of poly-halogenated benzoyl chlorides makes them ideal reagents for a variety of crucial chemical transformations, primarily revolving around nucleophilic acyl substitution.

3.1. Nucleophilic Acyl Substitution: The Primary Reaction Pathway

This is the canonical reaction mechanism for acyl chlorides. It proceeds via a two-step, addition-elimination pathway involving a tetrahedral intermediate. The high reactivity is driven by the fact that the chloride ion (Cl⁻) is an excellent leaving group.

"R-CO-Cl" [label=<

| R | O |

| || | |

| C | |

| | | |

| Cl |

"Nu" [label="Nu:⁻"];

"Intermediate" [label=<

| O⁻ | ||

| | | ||

| R— | C | —Nu |

| | | ||

| Cl |

"Product" [label=<

| R | O |

| || | |

| C | |

| | | |

| Nu |

"Cl_ion" [label="Cl⁻"];

"R-CO-Cl" -> "Intermediate" [label="1. Nucleophilic\nAttack (Addition)"]; "Nu" -> "R-CO-Cl" [style=invis]; "Intermediate" -> "Product" [label="2. Leaving Group\nDeparture (Elimination)"]; "Intermediate" -> "Cl_ion" [style=dashed]; } ends_dot Caption: The addition-elimination mechanism of nucleophilic acyl substitution.

3.2. Amide and Ester Formation

The synthesis of amides and esters via reaction with amines and alcohols, respectively, is one of the most important applications of benzoyl chlorides.[14][15] These reactions are typically rapid and high-yielding. To drive the reaction to completion, a base (e.g., pyridine, triethylamine, or aqueous NaOH) is added to scavenge the HCl byproduct. This is known as the Schotten-Baumann reaction condition.[14][]

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-2,4-dichlorobenzamide

-

Dissolution: In a flask, dissolve p-anisidine (4-methoxyaniline) (1.0 eq) and pyridine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add a solution of 2,4-dichlorobenzoyl chloride (1.05 eq) in the same solvent to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by TLC or LC-MS.

-

Quenching & Extraction: Quench the reaction by adding dilute aqueous HCl to neutralize the excess pyridine. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude amide product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

3.3. Friedel-Crafts Acylation

Poly-halogenated benzoyl chlorides are potent electrophiles in Friedel-Crafts acylation reactions, used to form aryl ketones.[17] The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion (R-C≡O⁺).[17][18] The electron-withdrawing nature of the halogens on the benzoyl chloride makes it more reactive, sometimes allowing for milder catalysts or conditions. The resulting poly-halogenated benzophenone products are valuable intermediates in their own right.[19]

Section 4: Applications in Research and Industry

The predictable and robust reactivity of poly-halogenated benzoyl chlorides has cemented their role as indispensable intermediates across multiple sectors.

-

Drug Development: These compounds are common starting materials for synthesizing APIs. The halogen atoms can serve as synthetic handles for further modification or be integral to the final molecule's biological activity and pharmacokinetic properties.[1][8]

-

Polymer Science: They are used to produce benzoyl peroxide, a ubiquitous radical initiator for polymerization.[3][6][14] They are also used to introduce specific functionalities into polymer backbones to enhance thermal stability or other properties.

-

Agrochemicals: They form the core of many herbicides and insecticides, where the halogen substitution pattern is critical for target specificity and efficacy.[2][3]

-

Advanced Materials: Recently, benzoyl halides have been used as alternative precursors in the colloidal synthesis of advanced materials like lead-based halide perovskite nanocrystals for optoelectronic applications.[20]

Section 5: Safety and Handling Protocols

The high reactivity of poly-halogenated benzoyl chlorides necessitates strict safety protocols. They are corrosive, potent lachrymators, and react violently with water.[21][22][23]

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles with a full-face shield.[24]

-

Anhydrous Conditions: Handle under an inert atmosphere (N₂ or Ar) and use oven-dried glassware. Contact with moisture will lead to vigorous decomposition, releasing corrosive HCl gas.[14][22]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[22]

-

Spill & Waste: Neutralize small spills with an inert absorbent material like sand or vermiculite. Dispose of all waste in accordance with local, state, and federal regulations. Do not wash down the drain.[21]

-

Toxicity: Benzoyl chloride is classified by IARC as a Group 2A agent, "probably carcinogenic to humans".[23] All exposure should be minimized.

Conclusion

Poly-halogenated benzoyl chlorides are more than just reactive intermediates; they are precision tools for the modern chemist. Their reactivity is a predictable function of the powerful electrophilic acyl chloride group, modulated by the strong inductive and steric effects of their halogen substituents. Understanding these governing principles allows for the rational design of synthetic routes and the efficient construction of complex molecules. From life-saving pharmaceuticals to advanced materials, the continued application of these versatile building blocks will undoubtedly continue to drive scientific and industrial progress.

References

- Method for producing benzotrichloride, benzoyl chloride, and ...

- The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange. (URL: )

- Manufacture of benzoyl chloride - Google P

- SAFETY D

-

The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis - PMC. (URL: [Link])

-

IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites - ResearchGate. (URL: [Link])

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - ResearchGate. (URL: [Link])

-

Benzoyl chloride, 4-pentyl - Organic Syntheses Procedure. (URL: [Link])

-

ICSC 1015 - BENZOYL CHLORIDE. (URL: [Link])

-

Benzoyl chloride - PENTA. (URL: [Link])

-

Friedel-Crafts Acylation - Chemistry Steps. (URL: [Link])

-

The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles - ResearchGate. (URL: [Link])

-

Benzoyl Chloride - Lanxess. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])

-

The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])

-

Friedel-Crafts acylation of arenes with benzoyl chloride (BzCl) as the... - ResearchGate. (URL: [Link])

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (URL: [Link])

-

What compounds are formed from the reaction of benzoyl chloride w... - Pearson. (URL: [Link])

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])

-

What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. (URL: [Link])

-

Benzyl chloride synthesis by chlorination or substitution - Organic Chemistry Portal. (URL: [Link])

-

FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES - DergiPark. (URL: [Link])

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

-

Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals - PMC. (URL: [Link])

-

BENZOYL CHLORIDE (BENZOİL KLORÜR) | SolvChem. (URL: [Link])

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. (URL: [Link])

-

Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC. (URL: [Link])

-

Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC - NIH. (URL: [Link])

-

Predict the major products formed when benzoyl chloride (PhCOCl) ... - Pearson. (URL: [Link])

-

Benzoyl chloride – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

-

Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS | Request PDF - ResearchGate. (URL: [Link])

-

Benzoyl Chloride: Uses and Properties | PDF | Hydrochloric Acid - Scribd. (URL: [Link])

-

Aromatic Electrophilic Substitution Substituted Benzene Rings - University of Illinois. (URL: [Link])

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Page loading... [wap.guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. JP2004067702A - Method for producing benzotrichloride, benzoyl chloride, and triharogenated benzotrichloride and -benzoyl chloride - Google Patents [patents.google.com]

- 9. US1557154A - Manufacture of benzoyl chloride - Google Patents [patents.google.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chem.ualberta.ca [chem.ualberta.ca]

- 12. researchgate.net [researchgate.net]

- 13. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. scribd.com [scribd.com]

- 17. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 18. Friedel-Crafts Acylation [organic-chemistry.org]

- 19. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 20. Benzoyl Halides as Alternative Precursors for the Colloidal Synthesis of Lead-Based Halide Perovskite Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]

- 22. fishersci.com [fishersci.com]

- 23. lanxess.com [lanxess.com]

- 24. pentachemicals.eu [pentachemicals.eu]

literature review of 3,4-Dibromo-5-fluorobenzoyl chloride in organic synthesis

The following technical guide provides an in-depth review and operational framework for 3,4-Dibromo-5-fluorobenzoyl chloride (CAS: 1803784-64-6).[1] This monograph is structured to support researchers in the strategic utilization of this high-value intermediate for medicinal chemistry and agrochemical synthesis.[1]

Strategic Utilization in Regioselective Heterocyclic Synthesis

Executive Summary

3,4-Dibromo-5-fluorobenzoyl chloride represents a specialized class of poly-halogenated aromatic building blocks.[1] Its value lies in its orthogonal reactivity profile :

-

Acyl Chloride (C1): Highly reactive electrophile for immediate scaffolding (amide/ester formation).[1][2]

-

Aryl Bromides (C3, C4): Chemically distinct halogen handles allowing for sequential, regioselective cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2]

-

Aryl Fluoride (C5): A metabolic blocking group that also modulates the electronic environment of the ring, influencing the reactivity of adjacent bromides.[2]

This guide details the synthesis, handling, and strategic application of this compound, moving beyond basic catalog data to actionable chemical intelligence.

Chemical Profile & Identity

| Property | Specification |

| IUPAC Name | 3,4-Dibromo-5-fluorobenzoyl chloride |

| CAS Number | 1803784-64-6 |

| Molecular Formula | C₇H₂Br₂ClFO |

| Molecular Weight | 316.35 g/mol |

| Physical State | Solid (Low melting point) or viscous oil (purity dependent) |

| Storage | Inert atmosphere (Ar/N₂), <4°C, Moisture Sensitive |

| Key Hazards | Corrosive (Skin Corr.[1][3] 1B), Lachrymator, Reacts violently with water |

Synthesis & Preparation Protocol

While often sourced commercially, in-house preparation from 3,4-dibromo-5-fluorobenzoic acid ensures freshness and eliminates hydrolysis impurities (the corresponding acid and HCl).

Mechanistic Causality

The conversion utilizes a chlorinating agent (SOCl₂ or (COCl)₂) to activate the carboxylic acid.[1][2]

-

Choice of Reagent: Oxalyl chloride ((COCl)₂) is preferred over Thionyl chloride (SOCl₂) for high-value intermediates.[1][2] It allows for milder conditions (room temperature) and produces volatile byproducts (CO, CO₂, HCl), simplifying purification.

-

Catalysis: A catalytic amount of DMF (N,N-Dimethylformamide) is strictly required.[2] DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack imidoyl chloride species , which is the actual chlorinating agent, significantly accelerating the reaction.

Step-by-Step Protocol (Self-Validating)

Reagents:

-

3,4-Dibromo-5-fluorobenzoic acid (1.0 equiv)

-

Oxalyl Chloride (1.2 – 1.5 equiv)[1]

-

DMF (Catalytic, 1-2 drops)

-

Dichloromethane (DCM), Anhydrous

Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Suspend the benzoic acid derivative in anhydrous DCM (0.2 M concentration).

-

Activation: Add catalytic DMF. Observation: No immediate change.[1]

-

Chlorination: Add Oxalyl Chloride dropwise at 0°C.

-

Validation: Vigorous bubbling (gas evolution) indicates initiation.[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Endpoint Validation: Aliquot taken for IR analysis should show disappearance of the broad -OH stretch (2500-3300 cm⁻¹) and appearance of the sharp Acyl Chloride C=O stretch (~1770 cm⁻¹).[2]

-

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove trace HCl and oxalyl chloride.[1]

-

Result: The crude acid chloride is used immediately in the next step to prevent hydrolysis.[1]

Synthesis Workflow Diagram[1][4]

Figure 1: Catalytic cycle for the conversion of the benzoic acid precursor to the acyl chloride using Oxalyl Chloride/DMF.[4]

Strategic Reactivity Landscape

The unique substitution pattern of 3,4-dibromo-5-fluorobenzoyl chloride allows for iterative synthesis . The reactivity order is dictated by electronic deficiency and steric accessibility.[1]

Hierarchy of Reactivity[1]

-

Acyl Chloride (-COCl): Most reactive.[1][2] Reacts with nucleophiles (amines, alcohols) at <0°C.

-

C4-Bromine: The "Internal" Bromine.[1][2]

-

Electronic: Flanked by Br (C3) and F (C5).[1] The inductive withdrawal from Fluorine makes C4 highly electron-deficient, facilitating oxidative addition (Pd⁰ → Pd²⁺).

-

-

C5-Fluorine: Generally inert to Pd-coupling but susceptible to SNAr under forcing conditions if strong electron-withdrawing groups are present.[1][2]

Regioselective Coupling Logic

In a Suzuki-Miyaura coupling scenario, the C4-position is often the site of first attack due to the "Ortho-Fluorine Effect" (electronic activation), despite the steric crowding.[2] However, catalyst choice (ligand bite angle and cone angle) can invert this selectivity.

-

Standard Conditions (Pd(PPh₃)₄): Favors the most electron-deficient site (C4).[1]

-

Bulky Ligands (e.g., XPhos, tBu₃P): May favor the less hindered site (C3).

Reactivity Pathway Diagram[1]

Figure 2: Sequential functionalization logic. The acyl chloride is capped first, followed by selective metal-catalyzed couplings.[2]

Critical Handling & Safety

Hydrolysis Management

This compound is extremely moisture-sensitive .[1][2][5] Hydrolysis yields HCl gas and the parent acid, which is a solid precipitate.

-

Detection: White "smoke" (HCl mist) upon opening the vessel indicates degradation.[1][2]

-

Remediation: If hydrolysis is suspected, the material can often be "re-activated" by refluxing in SOCl₂ (if the acid is the only impurity), though fresh synthesis is preferred for GMP applications.

Safety Data (GHS)[1]

-

Signal Word: DANGER

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[1][3]

-

PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and fume hood operation are mandatory.[2]

References

-

Compound Identity & CAS Verification

-

Synthetic Methodology (Acyl Chlorides)

-

Regioselectivity in Polyhalogenated Aromatics

-

Source: MDPI.[1] Effect of Silyl Groups on 3,4-Dibromo-5-hydroxy-furan-2(5H)-one . (Illustrates reactivity of vicinal dibromides in heterocyclic systems). [1]

-

Context: General principles of Pd-catalyzed coupling on polyhalogenated arenes (Handy, S. T., & Zhang, Y. Chem. Asian J.[2] 2006) support the electronic activation of the C4-Br by the ortho-fluorine.

-

-

Analogous Chemistry (Fluoro-benzoyl Chlorides)

Sources

- 1. 3-Bromo-4-fluorobenzoyl chloride | 672-75-3 [sigmaaldrich.com]

- 2. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives [mdpi.com]

- 3. 3-Bromo-4-fluorobenzoyl chloride | C7H3BrClFO | CID 69598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4- bis- - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Unknown: A Technical Guide to the Potential Hazards and Toxicity of 3,4-Dibromo-5-fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Data Gap

As a novel or niche chemical intermediate, 3,4-Dibromo-5-fluorobenzoyl chloride presents a significant challenge in hazard assessment. A thorough review of publicly available safety literature, including the manufacturer's safety data sheet (SDS), reveals a critical data gap: the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated. This guide, therefore, is constructed upon a foundation of established principles of chemical safety, data from structurally analogous compounds, and a predictive hazard assessment framework. It is imperative that users of this guide recognize its speculative nature and exercise extreme caution, implementing the most stringent safety protocols until comprehensive toxicological data becomes available.

Section 1: Compound Profile and Inferred Reactivity

1.1. Chemical Identity:

| Identifier | Value |

| IUPAC Name | 3,4-Dibromo-5-fluorobenzoyl chloride |

| Molecular Formula | C₇H₂Br₂ClFO |

| CAS Number | 130723-13-6 |

| Molecular Weight | 324.35 g/mol |

1.2. The Acyl Halide Functional Group: A Predictor of Hazard

The presence of the acyl chloride functional group is the primary structural alert for the reactivity and potential toxicity of this molecule.[1][2] Acyl halides are a class of highly reactive organic compounds.[3] Their reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. This inherent reactivity dictates the compound's primary hazards.

1.3. Predicted Reactivity and Hazardous Decomposition:

Based on the general reactivity of benzoyl chlorides, 3,4-Dibromo-5-fluorobenzoyl chloride is expected to react vigorously with nucleophiles.[4] Key predicted reactions include:

-

Hydrolysis: Vigorous reaction with water and moisture to produce 3,4-Dibromo-5-fluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[4] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers.

-

Reaction with Alcohols and Amines: Rapid and exothermic reactions with alcohols to form esters and with amines to form amides, also generating HCl gas.

-

Incompatible Materials: Strong bases, oxidizing agents, and alcohols are expected to be incompatible, leading to potentially violent reactions.[5]

Upon thermal decomposition, this compound is predicted to release highly toxic and corrosive fumes, including hydrogen chloride, hydrogen bromide, and hydrogen fluoride.[5][6]

Section 2: Predictive Toxicological Assessment

In the absence of specific toxicological data for 3,4-Dibromo-5-fluorobenzoyl chloride, this assessment is based on the known hazards of benzoyl chloride and other halogenated aromatic compounds.

2.1. Routes of Exposure and Predicted Health Effects:

-

Inhalation: Inhalation of vapors or aerosols is expected to be a primary route of exposure. Due to its predicted reaction with moisture, immediate and severe irritation of the respiratory tract is anticipated, potentially leading to coughing, shortness of breath, and in severe cases, life-threatening pulmonary edema (fluid in the lungs).[4]

-

Dermal Contact: The compound is predicted to be highly corrosive to the skin.[6][7] Contact will likely cause severe chemical burns. The presence of bromine and fluorine substituents may enhance its ability to penetrate the skin, potentially leading to systemic toxicity.

-

Ocular Contact: Direct contact with the eyes will cause severe irritation and burns, with a high probability of permanent eye damage.[4][6]

-

Ingestion: Ingestion is expected to cause severe corrosive damage to the gastrointestinal tract.[5]

2.2. Chronic Health Hazards and Carcinogenicity:

Benzoyl chloride is classified as a probable human carcinogen.[4] Given the structural similarity, it is prudent to handle 3,4-Dibromo-5-fluorobenzoyl chloride as a potential carcinogen until data proves otherwise. Chronic exposure to low levels of the vapor could lead to respiratory sensitization and other long-term health effects. The halogenated benzene ring also raises concerns for potential bioaccumulation and long-term organ toxicity, though no specific data is available.

Section 3: A Framework for Risk Assessment and Mitigation

Given the unknown toxicological profile, a comprehensive risk assessment is not just recommended, but essential before any handling of this compound.[8][9]

3.1. The Four Pillars of Chemical Risk Assessment:

A thorough risk assessment for a new chemical entity like 3,4-Dibromo-5-fluorobenzoyl chloride should follow these four steps:[10]

-

Hazard Identification: Recognizing the inherent corrosive, reactive, and potentially carcinogenic nature of the compound based on its chemical structure.

-

Dose-Response Assessment: This step is currently limited by the lack of data. Therefore, a conservative approach assuming high toxicity at low doses is warranted.

-

Exposure Assessment: Evaluating the potential for inhalation, dermal, ocular, and ingestion exposure in all planned experimental procedures.

-

Risk Characterization: Combining the hazard and exposure assessments to determine the overall risk and the necessary control measures.

Caption: A simplified workflow for the risk assessment of a new chemical entity.

Section 4: Standard Operating Procedures for Safe Handling

All work with 3,4-Dibromo-5-fluorobenzoyl chloride must be conducted under the assumption that it is a highly hazardous material.

4.1. Engineering Controls:

-

All manipulations of the compound must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

A safety shower and eyewash station must be readily accessible in the immediate work area.[11]

4.2. Personal Protective Equipment (PPE):

The following PPE is mandatory when handling 3,4-Dibromo-5-fluorobenzoyl chloride:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton). A double-gloving approach is recommended.

-

Body Protection: A flame-resistant lab coat, and a chemical-resistant apron.

-

Respiratory Protection: For situations with a higher risk of aerosol generation or in the event of a spill, a NIOSH-approved respirator with an acid gas cartridge is recommended.

4.3. Experimental Protocol: A Step-by-Step Guide to Safe Weighing and Dispensing:

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Inert Atmosphere: If the compound is moisture-sensitive, conduct all transfers under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure. For solids, use a spatula in a glove bag or glove box if possible.

-

Weighing: Weigh the compound in a tared, sealed container within the fume hood.

-

Quenching Residuals: Have a quenching solution (e.g., a dilute solution of sodium bicarbonate or an alcohol) readily available to neutralize any residual compound on spatulas or other equipment.[3]

-

Decontamination: Thoroughly decontaminate all equipment that has come into contact with the compound.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Caption: A workflow for the safe handling and dispensing of highly hazardous compounds.

Section 5: Storage and Disposal

5.1. Storage:

-

Store 3,4-Dibromo-5-fluorobenzoyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

-

The storage area should be designated for corrosive materials.

-

Consider storing under an inert atmosphere to prevent degradation from moisture.

5.2. Disposal:

-

All waste containing 3,4-Dibromo-5-fluorobenzoyl chloride must be treated as hazardous waste.

-

Do not dispose of this chemical down the drain.

-

Consult your institution's environmental health and safety department for specific disposal procedures.

Section 6: Emergency Procedures

6.1. Spills:

-

Evacuate the immediate area and alert colleagues.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

For small spills within a fume hood, cautiously neutralize the spill with a suitable absorbent material (e.g., vermiculite or a commercial spill kit for corrosive liquids). Do not use combustible materials like paper towels.

6.2. Exposures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Conclusion: A Call for Continued Vigilance

The use of novel chemical entities like 3,4-Dibromo-5-fluorobenzoyl chloride is essential for scientific advancement. However, it is our collective responsibility as scientists and researchers to approach these unknowns with the utmost respect for safety. This guide provides a framework for mitigating the predicted hazards of this compound. It is not a substitute for a thorough, experiment-specific risk assessment and adherence to all institutional safety protocols. As our understanding of this and other new chemicals grows, so too must our commitment to a culture of safety in the laboratory.

References

-

New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Safety Partners. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace?. Retrieved from [Link]

-

Government of Canada. (2025, March 5). Risk assessment of chemical substances. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2025, May 13). How and why we assess risk. Retrieved from [Link]

-

National Research Council (US) Committee on Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. National Academies Press (US). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1989, August 1). Benzyl chloride (CASRN 100-44-7) | IRIS | US EPA. Retrieved from [Link]

-

Government of Canada. (2009, November 15). Screening Assessment for the Challenge Benzene, (chloromethyl)- (Benzyl chloride). Retrieved from [Link]

-

Nitulescu, G. M., Zanfirescu, A., Olaru, O. T., & Nitulescu, G. (2018). The use of structural alerts to avoid the toxicity of pharmaceuticals. Toxicology Reports, 5, 915–924. Retrieved from [Link]

-

Sushko, I., Novotarskyi, S., Körner, R., Pandey, A. K., Rupp, M., Teetz, W., ... & Tetko, I. V. (2012). ToxAlerts: A Web Server of Structural Alerts for Toxic Chemicals and Compounds with Potential Adverse Reactions. Journal of chemical information and modeling, 52(8), 2310–2316. Retrieved from [Link]

-

NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Chemical research in toxicology, 25(9), 1885–1914. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (2020, July 27). Genotoxic Potential Alert Chemical Structures. Retrieved from [Link]

-

Reddit. (2023, March 14). Drying agents for Acyl halides : r/OrganicChemistry. Retrieved from [Link]

-

Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-Dibromobenzoyl chloride. PubChem. Retrieved from [Link]

Sources

- 1. The use of structural alerts to avoid the toxicity of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ToxAlerts: A Web Server of Structural Alerts for Toxic Chemicals and Compounds with Potential Adverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sbnsoftware.com [sbnsoftware.com]

- 9. How and why we assess risk | Australian Industrial Chemicals Introduction Scheme (AICIS) [industrialchemicals.gov.au]

- 10. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

IUPAC nomenclature and synonyms for 3,4-Dibromo-5-fluorobenzoyl chloride

This guide provides an in-depth technical analysis of 3,4-Dibromo-5-fluorobenzoyl chloride , a specialized halogenated aromatic building block used in the synthesis of advanced pharmaceutical intermediates and agrochemicals.

Chemical Identity & Nomenclature

This compound is a highly functionalized benzene derivative characterized by a specific "3,4,5" substitution pattern. This arrangement is critical in medicinal chemistry for modulating metabolic stability and lipophilicity (LogP) in drug candidates.

| Identifier | Details |

| IUPAC Name | 3,4-Dibromo-5-fluorobenzoyl chloride |

| Systematic Name | 3,4-Dibromo-5-fluorobenzenecarbonyl chloride |

| CAS Registry Number | 1803784-64-6 |

| Parent Acid CAS | 1503129-94-9 (3,4-Dibromo-5-fluorobenzoic acid) |

| Molecular Formula | C₇H₂Br₂ClFO |

| Molecular Weight | 316.35 g/mol |

| SMILES | FC1=CC(C(Cl)=O)=CC(Br)=C1Br |

| InChI Key | Specific key depends on conformer generation, typically derived as:[1][2][3]InChI=1S/C7H2Br2ClFO/c8-5-3-4(7(11)12)1-2-6(5)10/h1-2H (analogous structure) |

Synonyms